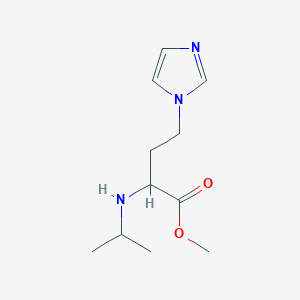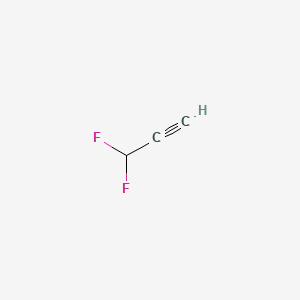
1-Propyne, 3,3-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyne, 3,3-difluoro- is an organic compound with the molecular formula C₃H₂F₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two fluorine atoms attached to the same carbon, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyne, 3,3-difluoro- can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropene with a strong base, such as potassium tert-butoxide, under anhydrous conditions. This reaction typically occurs at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 1-Propyne, 3,3-difluoro- often involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a suitable catalyst. This process is carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyne, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield 3,3-difluoropropane.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an organic solvent.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: 3,3-Difluoropropane.
Substitution: Various substituted propynes depending on the nucleophile used.
Scientific Research Applications
1-Propyne, 3,3-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-Propyne, 3,3-difluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electronegative fluorine atoms. These features make it a reactive intermediate in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
- 1-Propyne, 3,3,3-trifluoro-
- 1-Propyne, 1,1-difluoro-
- 1-Butyne, 3,3-difluoro-
Comparison: 1-Propyne, 3,3-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 1-Propyne, 3,3,3-trifluoro-, it has fewer fluorine atoms, resulting in different chemical properties and reactivity patterns. Similarly, 1-Propyne, 1,1-difluoro- has fluorine atoms in different positions, leading to variations in its chemical behavior .
Properties
CAS No. |
18371-25-0 |
|---|---|
Molecular Formula |
C3H2F2 |
Molecular Weight |
76.04 g/mol |
IUPAC Name |
3,3-difluoroprop-1-yne |
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1,3H |
InChI Key |
ZCSBOJDDMSHDGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


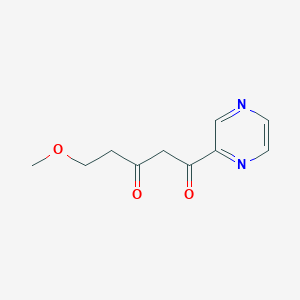
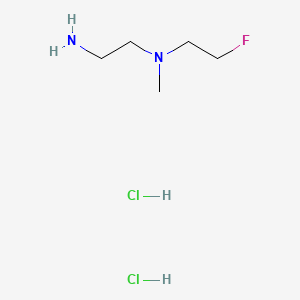
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)

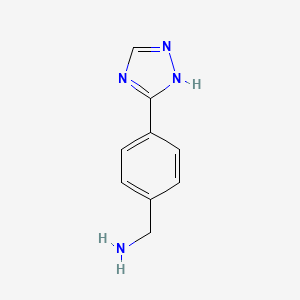

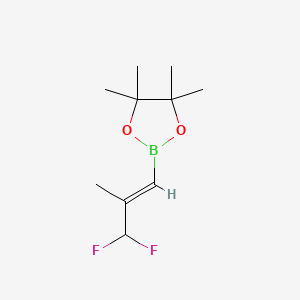
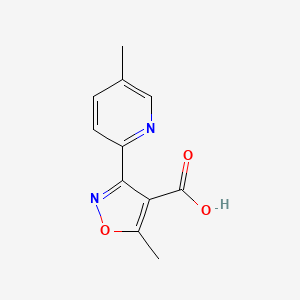


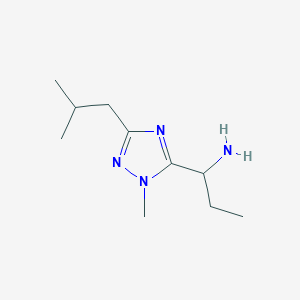
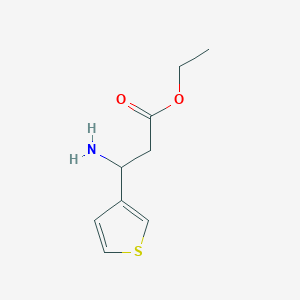
![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)
